molecular formula C16H15Cl2N3O B5733383 2,4-DICHLORO-6-{[(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}PHENOL

2,4-DICHLORO-6-{[(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}PHENOL

Cat. No.: B5733383
M. Wt: 336.2 g/mol
InChI Key: VGNDLPHXJKLKMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-DICHLORO-6-{[(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}PHENOL is a complex organic compound that features a benzodiazole moiety Benzodiazoles are known for their diverse biological activities and are commonly found in various pharmaceutical agents

Mechanism of Action

Target of Action

The primary target of this compound is the corticotropin-releasing factor 1 (CRF1) receptor . The CRF1 receptor plays a crucial role in the body’s response to stress, including the regulation of the hypothalamic-pituitary-adrenal (HPA) axis.

Mode of Action

The compound exhibits potent binding inhibition activity against the CRF1 receptor . This means it can bind to the receptor and inhibit its normal function. The compound also shows in vitro antagonistic activity , suggesting that it can block or interfere with the receptor’s normal operation.

Pharmacokinetics

The compound is rapidly metabolized by human hepatic microsomes . This suggests that the compound’s bioavailability may be influenced by factors such as liver function and the presence of other drugs that are also metabolized by hepatic microsomes.

Result of Action

The compound’s action on the CRF1 receptor can suppress stress-induced adrenocorticotropic hormone (ACTH) secretion . ACTH is a hormone that stimulates the adrenal glands to release cortisol, a hormone that helps the body respond to stress. Therefore, the compound’s action could potentially reduce the body’s stress response.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DICHLORO-6-{[(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}PHENOL typically involves multiple steps, starting with the preparation of the benzodiazole core. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2,4-DICHLORO-6-{[(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}PHENOL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur in the presence of nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzodiazole derivatives.

Scientific Research Applications

2,4-DICHLORO-6-{[(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}PHENOL has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in developing new pharmaceutical agents with anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent containing a benzodiazole ring.

    Etonitazene: An analgesic with a benzodiazole structure.

    Astemizole: Another antihistaminic agent with a benzodiazole core.

Uniqueness

2,4-DICHLORO-6-{[(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}PHENOL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dichloro and ethyl substitutions may enhance its reactivity and biological activity compared to other benzodiazole derivatives .

Properties

IUPAC Name

2,4-dichloro-6-[[(1-ethylbenzimidazol-2-yl)amino]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N3O/c1-2-21-14-6-4-3-5-13(14)20-16(21)19-9-10-7-11(17)8-12(18)15(10)22/h3-8,22H,2,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGNDLPHXJKLKMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1NCC3=C(C(=CC(=C3)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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